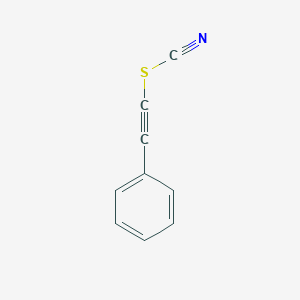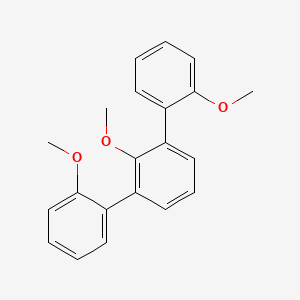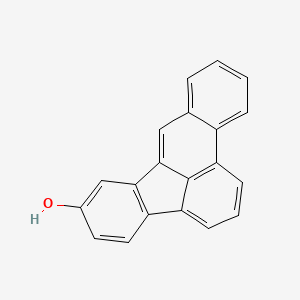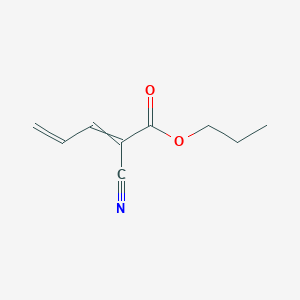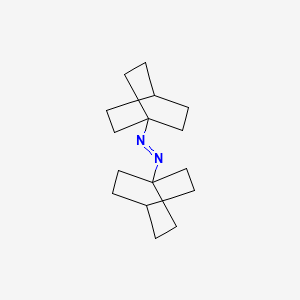![molecular formula C15H21NO2 B14429521 2-[(4-Methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one CAS No. 79810-87-0](/img/structure/B14429521.png)
2-[(4-Methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one is an organic compound that belongs to the class of piperidines. This compound is characterized by the presence of a methoxyphenyl group attached to a piperidine ring, which is further substituted with methyl groups. The compound’s structure and functional groups make it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with 1,3-dimethylpiperidin-4-one in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like methanol or ethanol to facilitate the reaction .
Another approach involves the use of Grignard reagents, where 4-methoxybenzylmagnesium bromide is reacted with 1,3-dimethylpiperidin-4-one. This method requires anhydrous conditions and a non-polar solvent like diethyl ether .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of continuous flow reactors may also be explored to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[(4-Methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transduction and neuronal activity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyamphetamine: A compound with similar structural features but different pharmacological properties.
Anisomycin: Shares the methoxyphenyl group but has distinct biological activities and applications.
N,N-Diethyl-2-{2-[(4-methoxyphenyl)methyl]-5-nitro-1H-benzimidazol-1-yl}ethan-1-amine: Another compound with a methoxyphenyl group, used in different research contexts.
Uniqueness
Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development .
Properties
CAS No. |
79810-87-0 |
|---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one |
InChI |
InChI=1S/C15H21NO2/c1-11-14(16(2)9-8-15(11)17)10-12-4-6-13(18-3)7-5-12/h4-7,11,14H,8-10H2,1-3H3 |
InChI Key |
KJCYCCKRDAMVTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(CCC1=O)C)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


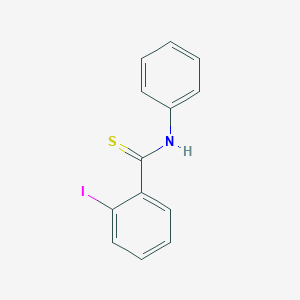
![N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide](/img/structure/B14429452.png)
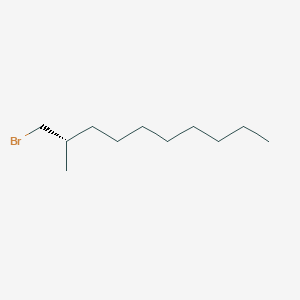
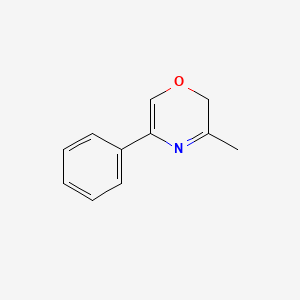
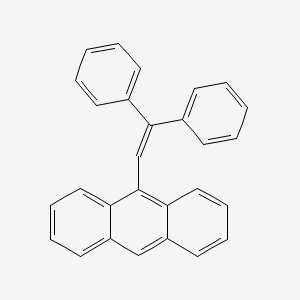

![Benzoxazole, 2-[(2-pyridinylmethyl)thio]-](/img/structure/B14429484.png)
![Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate](/img/structure/B14429487.png)
